Butyric acid, 4-(5-ethyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-, 4-tert-butylcyclohexyl ester
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Overview
Description
4-(TERT-BUTYL)CYCLOHEXYL 5-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-5-OXOPENTANOATE is a complex organic compound that features a tert-butyl group attached to a cyclohexyl ring, which is further connected to a thiadiazole moiety through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)CYCLOHEXYL 5-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-5-OXOPENTANOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexyl ring, introduction of the tert-butyl group, and the coupling of the thiadiazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Advanced techniques such as microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)CYCLOHEXYL 5-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-5-OXOPENTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(TERT-BUTYL)CYCLOHEXYL 5-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-5-OXOPENTANOATE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)CYCLOHEXYL 5-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-5-OXOPENTANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylcyclohexanecarboxylic acid
- 4-tert-Butylbenzoic acid
- 4′-tert-Butylacetophenone
Uniqueness
Compared to similar compounds, 4-(TERT-BUTYL)CYCLOHEXYL 5-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-5-OXOPENTANOATE stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H31N3O3S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 5-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoate |
InChI |
InChI=1S/C19H31N3O3S/c1-5-16-21-22-18(26-16)20-15(23)7-6-8-17(24)25-14-11-9-13(10-12-14)19(2,3)4/h13-14H,5-12H2,1-4H3,(H,20,22,23) |
InChI Key |
DKNHPKWIBYXVPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCC(=O)OC2CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
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